molecular formula C8H11N3O2 B1439529 [Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid CAS No. 1083396-40-0

[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid

Cat. No.: B1439529
CAS No.: 1083396-40-0
M. Wt: 181.19 g/mol
InChI Key: YMFZAIDZVLPUIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyridazin-3 (2H)-ones, a derivative of pyridazine, was initially exploited in search of cardiovascular drugs and for its use in agrochemicals . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The molecular formula of “[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid” is C8H11N3O2 . It has a molecular weight of 181.19 .


Chemical Reactions Analysis

Pyridazin-3 (2H)-ones have been found to exhibit a wide range of pharmacological activities . This nucleus is also known as “wonder nucleus” as it has given many compounds with a varied range of pharmacodynamic profile .

Scientific Research Applications

Pyrolysis of Polysaccharides

Pyrolysis of Polysaccharides

A study focused on the pyrolysis of polysaccharides, examining the effects of linkage types and inorganic additives on pyrolytic pathways. This research provides insight into the chemical mechanisms involved in the formation of key compounds like acetic acid during pyrolysis, which is relevant for understanding the chemical behavior of complex molecules under thermal decomposition (Ponder & Richards, 2010).

N-Acetylcysteine in Psychiatry

N-Acetylcysteine (NAC) in Psychiatry

This review discusses the emerging role of NAC in treating psychiatric disorders, highlighting its mechanisms beyond being an antioxidant precursor. The study suggests NAC modulates neurotropic, glutamatergic, and inflammatory pathways, indicating the broader implications of acetylated amino acids in medical research (Dean, Giorlando, & Berk, 2011).

Pyridazinone Compounds as COX-2 Inhibitors

Pyridazinone Compounds as COX-2 Inhibitors

A review on pyridazinone compounds, specifically ABT-963, illustrates the process of designing selective COX-2 inhibitors. This research underscores the importance of chemical structure in developing pharmaceuticals for treating inflammation and pain, relevant for understanding how modifications in chemical compounds affect their biological activity (Asif, 2016).

Metabolism of Aspartyl Moiety of Aspartame

Metabolism of Aspartyl Moiety of Aspartame

Investigations into how aspartame's aspartyl moiety is metabolized shed light on the complex biochemical pathways involved in metabolizing dietary components into CO2 or incorporating them into body constituents. This study is relevant for understanding the metabolic fate of chemical compounds introduced into the body (Ranney & Oppermann, 1979).

Biochemical Analysis

Biochemical Properties

[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes, influencing their activity and the overall biochemical pathways they are involved in. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions or pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. The compound’s role in metabolic pathways is crucial for understanding its overall impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding its transport and distribution is essential for predicting its bioavailability and potential therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interactions with specific biomolecules and its overall biochemical effects .

Properties

IUPAC Name

2-[methyl-(6-methylpyridazin-3-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-6-3-4-7(10-9-6)11(2)5-8(12)13/h3-4H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFZAIDZVLPUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.